2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde
Overview
Description
2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a pyrimidine moiety The presence of the trifluoromethyl group on the pyrimidine ring enhances its chemical stability and biological activity
Mechanism of Action
Target of Action
It’s worth noting that both pyrimidine and pyrrole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds containing pyrimidine and pyrrole moieties are known to interact with their targets, leading to various biological activities . The trifluoromethyl group often enhances the potency of these interactions .
Biochemical Pathways
Derivatives of pyrimidine and pyrrole have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of the compound .
Result of Action
Compounds containing pyrimidine and pyrrole moieties have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: 2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carboxylic acid
Reduction: 2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
- 2,5-dimethyl-1-[4-(trifluoromethyl)thiazol-2-yl]-1H-pyrrole-3-carbaldehyde
- 2,5-dimethyl-1-[4-(trifluoromethyl)pyrazin-2-yl]-1H-pyrrole-3-carbaldehyde
Uniqueness
2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This compound exhibits enhanced stability, bioactivity, and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-5-9(6-19)8(2)18(7)11-16-4-3-10(17-11)12(13,14)15/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQQPVPEVWITRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CC(=N2)C(F)(F)F)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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